[(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE
Description
[(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate is a thiophene-based derivative featuring a phenylethyl carbamoyl group attached via a methyl ester linkage at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(10-19-15(18)13-7-9-20-11-13)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLKLANCZOJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE typically involves the condensation of thiophene derivatives with appropriate amines and carboxylates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including [(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
[(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
[(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: It is explored for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [(2-PHENYLETHYL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell membranes or as an anticancer agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Halogenated analogs (e.g., 2-chlorobenzamido or trifluoromethylpyrimidinyl ) may exhibit stronger electron-withdrawing effects, altering reactivity and binding interactions.
- Steric Effects: Bulky substituents like pyrimidinyl or phenylethyl groups could sterically hinder enzyme binding compared to smaller groups (e.g., methyl or amino) .
Target Compound Hypotheses :
- The phenylethyl group may confer anti-inflammatory or CNS-targeted activity due to structural resemblance to phenethylamine derivatives.
- Lack of electron-withdrawing groups (vs. ) could reduce metabolic degradation but limit enzyme-binding potency.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 380191-70-8
- Molecular Weight : 249.31 g/mol
The biological activity of [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate several biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Studies have also explored the anticancer potential of [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor growth was demonstrated in xenograft models, where treated groups exhibited reduced tumor sizes compared to controls.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.
-
Antimicrobial Efficacy
- In a comparative study against standard antibiotics, [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate showed superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent in treating resistant infections.
Research Findings
Recent investigations have focused on the synthesis and modification of [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate derivatives to enhance its biological activity. Modifications have led to compounds with improved potency and selectivity for specific targets.
Table of Derivatives and Their Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [(2-phenylethyl)carbamoyl]methyl thiophene-3-carboxylate to improve yield and purity?
- Methodology : Use multi-step organic synthesis, starting with thiophene-3-carboxylic acid derivatives. Key steps include:
- Coupling reactions : React thiophene-3-carboxylate esters with (2-phenylethyl)carbamoyl methyl groups under anhydrous conditions, using coupling agents like EDCI or DCC .
- Purification : Employ flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (>95%) and NMR spectroscopy .
- Yield optimization : Adjust reaction time (e.g., 12–24 hrs under reflux) and stoichiometric ratios (1:1.2 molar ratio of thiophene core to carbamoyl reagent) to minimize by-products .
Q. What spectroscopic techniques are critical for characterizing [(2-phenylethyl)carbamoyl]methyl thiophene-3-carboxylate?
- Methodology :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions on the thiophene ring and carbamoyl group. For example, the ester carbonyl (C=O) typically resonates at 165–170 ppm in C NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify the molecular formula (e.g., CHNOS) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm, N-H stretch at ~3300 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antioxidant activity : Use DPPH radical scavenging assays (IC values) or FRAP assays, comparing against standards like ascorbic acid .
- Enzyme inhibition : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric kinetic assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with dose-response curves (1–100 µM range) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in studies of thiophene-3-carboxylate derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing phenyl groups with fluorinated analogs) and correlate changes with bioactivity trends .
- Molecular docking : Model interactions with target proteins (e.g., COX-2 or NF-κB) using software like AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues .
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain discrepancies between in vitro and in vivo results .
Q. What strategies enhance the selectivity of [(2-phenylethyl)carbamoyl]methyl thiophene-3-carboxylate for specific biological targets?
- Methodology :
- Bioisosteric replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to modulate electronic properties and reduce off-target effects .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or amide linkages) to improve tissue-specific activation .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites and optimize spatial orientation .
Q. How can reaction mechanisms for key transformations (e.g., carbamoylation) be elucidated?
- Methodology :
- Kinetic studies : Monitor reaction progress via HPLC to determine rate laws and propose intermediates .
- Isotopic labeling : Incorporate O or N isotopes in reagents to track bond formation/cleavage via MS or NMR .
- DFT calculations : Simulate reaction pathways (e.g., Gibbs free energy barriers) using Gaussian 09 to validate proposed mechanisms .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology :
- LogP calculation : Use software like MarvinSketch to estimate partition coefficients, critical for assessing blood-brain barrier penetration .
- Solubility prediction : Apply the Hansen solubility parameters (HSPiP software) to identify optimal solvents for formulation .
- ADMET profiling : Utilize QikProp or ADMET Predictor to forecast toxicity, plasma protein binding, and metabolic pathways .
Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported antioxidant vs. pro-oxidant effects of thiophene derivatives?
- Methodology :
- Redox cycling assays : Use cyclic voltammetry to measure oxidation potentials and identify conditions favoring radical scavenging vs. ROS generation .
- Cellular ROS detection : Apply fluorescent probes (e.g., DCFH-DA) in live-cell imaging to quantify ROS levels under varying concentrations .
- Comparative studies : Replicate conflicting experiments with standardized protocols (e.g., fixed pH, temperature) to isolate variables .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
- Quality-by-Design (QbD) : Implement real-time process analytics (e.g., PAT tools) to monitor critical quality attributes during synthesis .
- Robustness testing : Conduct stress studies (e.g., varying humidity, oxygen levels) to identify sensitive steps in the synthesis pathway .
Tables of Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| EDCI, DMF, 24 hrs, RT | 65 | 92 | |
| DCC, THF, 12 hrs, Reflux | 78 | 95 | |
| Microwave-assisted, 2 hrs | 85 | 98 |
Table 2 : Biological Activity Comparison of Analogues
| Substituent | IC (DPPH, µM) | COX-2 Inhibition (%) |
|---|---|---|
| Phenyl | 12.3 ± 1.2 | 68 ± 5 |
| 4-Fluorophenyl | 8.9 ± 0.8 | 82 ± 4 |
| 3-Trifluoromethylphenyl | 15.1 ± 1.5 | 55 ± 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
